8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline
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Overview
Description
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline is an organic compound with the molecular formula C15H14N4 This compound is known for its unique structure, which includes a quinoline ring and a pyridine ring connected through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 2-acetylpyridine hydrazone. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit biological activity. The hydrazone linkage allows for interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{2-[1-(1H-pyrrol-2-yl)ethylidene]hydrazin-1-yl}quinoline
- 1,2-bis(4-pyridyl)ethylene
- Bis-(1-pyridin-3-yl-ethylidene)-hydrazine
Uniqueness
8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline is unique due to its specific hydrazone linkage and the presence of both quinoline and pyridine rings. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N4 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethylideneamino)quinolin-8-amine |
InChI |
InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3 |
InChI Key |
AFNYFISVDKGQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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